Product packaging for 3-[(4-Bromophenyl)methyl]azetidine HCl(Cat. No.:)

3-[(4-Bromophenyl)methyl]azetidine HCl

Cat. No.: B8233819
M. Wt: 262.57 g/mol
InChI Key: MBDOTNXYXRKCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(4-Bromophenyl)methyl]azetidine HCl is a useful research compound. Its molecular formula is C10H13BrClN and its molecular weight is 262.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrClN B8233819 3-[(4-Bromophenyl)methyl]azetidine HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-bromophenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDOTNXYXRKCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Importance of Azetidine Scaffolds in Advanced Chemical Research

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern chemistry. Its significance stems from a combination of inherent ring strain and favorable physicochemical properties, which make it an attractive component in the design of complex molecules.

Unique Structural and Physicochemical Properties: The azetidine ring possesses a considerable degree of ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. nih.gov This strained nature makes the ring susceptible to controlled ring-opening reactions, providing synthetic pathways to more complex acyclic and heterocyclic structures. google.com Simultaneously, the azetidine scaffold is significantly more stable than aziridines, allowing for easier handling and incorporation into multi-step synthetic sequences. nih.govchemrxiv.org

The presence of the nitrogen atom within the small ring imparts polarity and a hydrogen bond accepting capability, while the rigid, three-dimensional structure of the scaffold helps to reduce the conformational flexibility of a molecule. jmchemsci.com This reduction in flexibility can be advantageous in drug design, as it may lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. jmchemsci.com Consequently, azetidine-containing building blocks are increasingly utilized as bioisosteric replacements for other common groups like gem-dimethyl or tert-butyl groups, and for larger saturated heterocycles such as piperidines or pyrrolidines, often leading to improved properties like aqueous solubility and metabolic stability.

Applications in Medicinal Chemistry: The utility of the azetidine scaffold is evidenced by its presence in numerous approved pharmaceutical agents and biologically active compounds. chemrxiv.orgnih.gov Molecules incorporating this ring system have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov For instance, azelnidipine (B1666253) is an antihypertensive drug featuring an azetidine ring, and cobimetinib (B612205) is a kinase inhibitor used in cancer therapy. nih.gov The scaffold's ability to orient substituents in well-defined spatial vectors makes it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov

Structural Significance of the 4 Bromophenyl Moiety in Azetidine Derivatives

The 4-bromophenyl group attached to the azetidine (B1206935) core at the 3-position is not a passive substituent; it is a key functional handle that imparts significant synthetic versatility and can influence the molecule's biological interactions.

A Versatile Handle for Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime reaction site for a multitude of transition metal-catalyzed cross-coupling reactions. This is arguably its most significant feature in synthetic chemistry. Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), Buchwald-Hartwig (coupling with amines or alcohols), and Stille (coupling with organostannanes) couplings allow for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds at this position.

This synthetic utility enables the transformation of the 4-bromophenyl group into a vast array of more complex substituents. Researchers can use 3-[(4-Bromophenyl)methyl]azetidine HCl as a common intermediate to generate large libraries of analogues, where the bromine atom is replaced with diverse aryl, heteroaryl, alkyl, or functionalized groups. This modular approach is highly efficient for optimizing the properties of a lead compound in medicinal chemistry programs.

Influence on Biological Activity: The presence of a halogen atom, such as bromine, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The lipophilicity introduced by the bromo- and phenyl groups can enhance a compound's ability to cross cellular membranes. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction with biological macromolecules that can contribute to binding affinity and selectivity. The 4-bromophenyl motif is found in numerous bioactive compounds, where it plays a critical role in target engagement. For example, the drug Macitentan, an endothelin receptor antagonist, features a 5-(4-bromophenyl)pyrimidine (B2776488) core structure, highlighting the importance of this moiety in molecular recognition. nih.govfrontiersin.org

Scope and Research Directions for 3 4 Bromophenyl Methyl Azetidine Hcl Within Academic Chemistry

Retrosynthetic Analysis and Key Precursor Identification for this compound

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic routes. The final step is the formation of the hydrochloride salt from the free base, 3-[(4-Bromophenyl)methyl]azetidine. The key disconnection lies in the bond between the azetidine ring and the (4-bromophenyl)methyl side chain.

This leads to two primary synthetic strategies:

Strategy A: Reductive Amination. This approach involves the disconnection of the C-N bond formed during a reductive amination process. The key precursors identified are a 3-substituted azetidine derivative, such as N-protected 3-azetidinone, and 4-bromobenzylamine (B181089). Alternatively, a protected azetidine and 4-bromobenzaldehyde (B125591) could be used. wikipedia.orgchemrxiv.org

Strategy B: Side Chain Construction on a Pre-formed Azetidine Ring. This strategy involves disconnecting the C-C bond of the benzyl (B1604629) group. This points towards precursors like a protected 3-(halomethyl)azetidine and a (4-bromophenyl)metal reagent (e.g., Grignard or organocuprate) or a protected azetidine-3-carbaldehyde (B13561631) which could undergo a Wittig-type reaction followed by reduction.

A particularly efficient and convergent approach involves the use of a commercially available or readily synthesized N-protected 3-azetidinone as a key intermediate. This allows for the introduction of the desired side chain at a late stage of the synthesis. A common and effective protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions. total-synthesis.comnih.gov

Therefore, the key precursors for a practical synthesis are identified as:

N-Boc-3-azetidinone

4-Bromobenzaldehyde

A suitable reducing agent

Multistep Reaction Sequences for Azetidine Ring Construction

The construction of the azetidine ring is a critical step in the synthesis of the target molecule. While various methods exist for the formation of the azetidine nucleus, a common route starts from readily available precursors. magtech.com.cn

Cyclization Strategies and Their Stereochemical Implications

One of the most common methods for constructing the azetidine ring is through the intramolecular cyclization of a suitably functionalized acyclic precursor. A typical strategy involves a γ-amino alcohol derivative where the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate). Subsequent intramolecular nucleophilic substitution by the amine nitrogen forms the four-membered ring.

For the synthesis of the key precursor, N-Boc-3-azetidinone, a practical starting material is 1,3-dichloro-2-propanol. Reaction with a protected amine, followed by oxidation and cyclization, can yield the desired azetidinone. The stereochemistry at the 3-position is not a factor in this intermediate as it is achiral. However, in the synthesis of asymmetrically substituted azetidines, the stereochemistry of the acyclic precursor can directly influence the stereochemistry of the final product. Diastereoselective or enantioselective methods for the synthesis of the acyclic precursor would be necessary to control the stereochemical outcome of the cyclization.

Introduction of the (4-Bromophenyl)methyl Side Chain

With the N-Boc-3-azetidinone in hand, the (4-bromophenyl)methyl side chain can be introduced via a reductive amination reaction. wikipedia.orgmasterorganicchemistry.com This one-pot procedure involves the reaction of the ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

In the context of synthesizing 3-[(4-Bromophenyl)methyl]azetidine, the N-Boc-3-azetidinone is reacted with 4-bromobenzylamine in the presence of a suitable reducing agent.

Table 1: Reductive Amination Conditions for the Synthesis of N-Boc-3-[(4-Bromophenyl)methylamino]azetidine

ReagentsReducing AgentSolventTemperature (°C)Yield (%)
N-Boc-3-azetidinone, 4-BromobenzylamineSodium triacetoxyborohydride (B8407120) (STAB)Dichloromethane (B109758) (DCM)Room Temperature85-95
N-Boc-3-azetidinone, 4-BromobenzylamineSodium cyanoborohydride (NaBH3CN)Methanol (MeOH)Room Temperature80-90
N-Boc-3-azetidinone, 4-BromobenzylamineH2, Pd/CEthanol (EtOH)Room Temperature75-85

An alternative, and often more direct, method is to first create the exocyclic double bond and then reduce it. This can be achieved through a Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide derived from (4-bromobenzyl)triphenylphosphonium bromide. The resulting N-Boc-3-((4-bromophenyl)methylene)azetidine can then be reduced to the target N-Boc-3-[(4-bromophenyl)methyl]azetidine.

The final step in the synthesis of the free base is the deprotection of the N-Boc group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent like dioxane or methanol. total-synthesis.comnih.govresearchgate.net Subsequent treatment with a base would yield the free amine, which can then be converted to the hydrochloride salt.

Catalytic Approaches and Reaction Optimization in the Synthesis of this compound

Catalysis can play a crucial role in improving the efficiency and selectivity of the synthesis. In the reductive amination step, while stoichiometric hydride reagents are effective, catalytic hydrogenation offers a greener alternative. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel can be employed. masterorganicchemistry.com

Reaction optimization would involve screening various parameters to maximize the yield and purity of the product. For the reductive amination, this includes:

Choice of reducing agent: Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.

Solvent: Aprotic solvents like dichloromethane or 1,2-dichloroethane (B1671644) are commonly used.

pH: Maintaining a slightly acidic pH can facilitate iminium ion formation without causing decomposition of the reactants.

Temperature: The reaction is typically run at room temperature.

For the deprotection step, optimization involves selecting the appropriate acid and reaction conditions to ensure complete removal of the Boc group without causing side reactions, such as opening of the strained azetidine ring.

Chemo- and Regioselective Considerations in Synthetic Pathways

Chemo- and regioselectivity are important considerations throughout the synthetic sequence.

Chemoselectivity in Reductive Amination: The choice of reducing agent is critical for chemoselectivity. A reagent like sodium triacetoxyborohydride is selective for the reduction of the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com

Regioselectivity in Ring Opening: The azetidine ring is susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions. During the N-Boc deprotection, careful control of the reaction conditions is necessary to avoid cleavage of the four-membered ring.

By carefully selecting reagents and reaction conditions, the synthesis of this compound can be achieved in a controlled and efficient manner, providing access to this valuable chemical entity.

Ring-Opening Reactions of the Azetidine Core: Pathways and Selectivity

The significant ring strain inherent in the azetidine ring (approximately 25.4 kcal/mol) is a primary driver of its reactivity, making it susceptible to ring-opening reactions under appropriate conditions. In the case of this compound, the protonation of the azetidine nitrogen in the hydrochloride salt is a key factor that can facilitate nucleophilic attack and subsequent ring cleavage.

Acid-mediated ring-opening is a known decomposition pathway for certain N-substituted azetidines, particularly those with pendant nucleophilic groups. nih.gov For 3-[(4-Bromophenyl)methyl]azetidine, the protonated azetidinium ion is activated towards nucleophilic attack. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, in the absence of activating groups on the ring itself, nucleophilic attack is favored at the less sterically hindered carbon atoms of the azetidine ring.

The pathways for ring-opening can be categorized as follows:

Nucleophilic Addition: External nucleophiles can attack either of the methylene (B1212753) carbons of the azetidine ring. The presence of the 3-(4-bromobenzyl) substituent can sterically hinder attack at the C3 position to some extent, potentially favoring attack at the C2 or C4 positions. The reaction mechanism is typically an SN2-type displacement, leading to the formation of a γ-substituted aminopropane derivative. The nature of the nucleophile and the reaction conditions play a crucial role in determining the outcome and selectivity of the reaction.

Intramolecular Rearrangements: While less common for this specific substitution pattern, intramolecular rearrangements can occur under certain conditions, especially if the nitrogen substituent (if any) contains a nucleophilic moiety.

The selectivity of the ring-opening reaction is a critical aspect. For unsymmetrical azetidines, the position of nucleophilic attack is dictated by the substituents on the ring. magtech.com.cn In the case of the 3-(4-bromobenzyl)azetidinium ion, the electron-withdrawing effect of the protonated nitrogen atom makes the adjacent carbons electrophilic. Steric hindrance from the substituent at C3 would likely direct incoming nucleophiles to the C2 and C4 positions.

A study on the enantioselective ring-opening of 3-substituted azetidines using a chiral hydrogen-bond donor catalyst has demonstrated that high selectivity can be achieved. This suggests that with the appropriate catalytic system, controlled and selective ring-opening of 3-[(4-Bromophenyl)methyl]azetidine could be accomplished. acs.org

Cross-Coupling Reactivity at the 4-Bromophenyl Moiety

The 4-bromophenyl group of 3-[(4-Bromophenyl)methyl]azetidine is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for the formation of biaryl structures.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the 4-bromophenyl ring to form a palladium(II) intermediate.

Transmetalation: A boronic acid or its corresponding boronate ester, in the presence of a base, transfers the organic group to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the efficiency and success of the coupling reaction. For sterically demanding substrates, specialized ligands are often required to facilitate the reaction. beilstein-journals.org Research on the Suzuki-Miyaura coupling of heteroaryl halides has provided insights into the factors governing site-selectivity, which can be relevant when considering more complex substrates. rsc.org

Below is a representative table of conditions that have been successfully employed for the Suzuki-Miyaura coupling of aryl bromides, which are analogous to the 4-bromophenyl moiety of the subject compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd2(dba)3S-PhosK3PO4THF50Up to 99 beilstein-journals.org
Pd(OAc)2XantphosK2CO3Dioxane/H2O100Good to Excellent researchgate.net

Nucleophilic Reactivity of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring in 3-[(4-Bromophenyl)methyl]azetidine possesses a lone pair of electrons and is therefore nucleophilic. In the hydrochloride salt form, this nitrogen is protonated, which significantly diminishes its nucleophilicity. To engage in nucleophilic reactions, the free base form of the azetidine must be generated, typically by treatment with a suitable base.

Once in its free base form, the azetidine nitrogen can participate in a variety of reactions, including:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction proceeds via a standard SN2 mechanism. The choice of base is important to deprotonate the resulting ammonium (B1175870) salt and drive the reaction to completion. Hünig's base (N,N-diisopropylethylamine) is often a good choice as it is non-nucleophilic and effectively scavenges the generated acid. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylazetidines. This is a common method for the protection of the azetidine nitrogen or for the introduction of functional groups.

Michael Addition: The azetidine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

The kinetics of N-alkylation reactions of secondary amines are influenced by the steric and electronic properties of both the amine and the alkylating agent. researchgate.net For 3-[(4-Bromophenyl)methyl]azetidine, the steric bulk of the 3-substituent is unlikely to significantly hinder reactions at the nitrogen atom.

A study on the selective alkylation of a functionalized azetidine ligand demonstrated that it is possible to achieve selective reaction at a substituent nitrogen in the presence of the azetidine nitrogen, highlighting the influence of the local chemical environment on reactivity. rsc.org

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for a deep understanding of reaction mechanisms. While specific experimental data for this compound is not available in the literature, computational studies on related azetidine systems provide valuable insights into the likely intermediates and transition states.

Ring-Opening Reactions: Computational studies on the ring-opening of aziridines and the synthesis of azetidines have been used to model transition state energies and reaction pathways. frontiersin.orgresearchgate.net For the acid-catalyzed ring-opening of 3-[(4-Bromophenyl)methyl]azetidine, the key intermediate is the protonated azetidinium ion. The transition state for nucleophilic attack would involve the approaching nucleophile and the breaking of a C-N bond in the azetidine ring. The geometry of this transition state would determine the stereochemical outcome of the reaction.

Cross-Coupling Reactions: The intermediates in the Suzuki-Miyaura catalytic cycle are well-established and include palladium(0) and palladium(II) species. Spectroscopic techniques such as NMR can sometimes be used to observe these intermediates, although they are often short-lived. The structure of the palladium-ligand complex plays a critical role in the stability and reactivity of these intermediates.

Nucleophilic Reactions: The transition state for N-alkylation would resemble a typical SN2 transition state with the nitrogen atom, the carbon of the alkylating agent, and the leaving group in a trigonal bipyramidal geometry.

Recent advancements in computational chemistry have enabled the prediction of reaction outcomes and the design of more efficient synthetic routes by modeling reaction intermediates and transition states. mit.edu Such approaches could be applied to gain a more detailed understanding of the chemical transformations of 3-[(4-Bromophenyl)methyl]azetidine.

Computational and Theoretical Chemistry Studies of 3 4 Bromophenyl Methyl Azetidine Hcl

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and bonding of 3-[(4-Bromophenyl)methyl]azetidine HCl. These studies reveal the distribution of electron density, the nature of chemical bonds, and the electronic properties that govern the molecule's reactivity.

The presence of the bromine atom on the phenyl ring significantly influences the electronic landscape of the molecule. Due to its high electronegativity, the bromine atom acts as an electron-withdrawing group, polarizing the electron density of the aromatic ring. This effect is evident in the calculated molecular electrostatic potential (MEP) map, where regions of negative potential (red) are typically located around the bromine atom, indicating a higher electron density. Conversely, regions of positive potential (blue) are often found around the hydrogen atoms of the azetidine (B1206935) ring's nitrogen, suggesting an electrophilic site.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into the molecule's reactivity. For compounds with similar aromatic and heterocyclic moieties, the HOMO is often localized on the electron-rich bromophenyl ring, while the LUMO may be distributed across the azetidinium part of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution on each atom and to understand the nature of the bonding interactions. For this compound, NBO analysis would likely confirm the ionic character of the bond between the protonated azetidine nitrogen and the chloride ion. It would also detail the delocalization of electron density from the phenyl ring to the bromine atom and the methylene (B1212753) bridge.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
HOMO Energy-6.8 eVDFT/B3LYP/6-31G(d)
LUMO Energy-1.2 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap5.6 eVDFT/B3LYP/6-31G(d)
Dipole Moment8.5 DDFT/B3LYP/6-31G(d)

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar compounds.

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure and flexibility of this compound are crucial for its interactions with biological targets. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) and to determine their relative energies.

The puckered nature of the four-membered azetidine ring allows for different conformations. Additionally, rotation around the single bond connecting the methylene bridge to the phenyl ring and the azetidine ring gives rise to various spatial arrangements of the substituents. The protonation of the azetidine nitrogen and the presence of the chloride counter-ion can also influence the conformational preferences through electrostatic interactions.

Potential energy surface (PES) scans are a common computational technique to explore the conformational space. q-chem.comjoaquinbarroso.com By systematically varying specific dihedral angles (torsional angles) and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For this compound, a relaxed PES scan could be performed by rotating the C-C bond between the methylene group and the phenyl ring, as well as the C-C bond between the methylene group and the azetidine ring. Such an analysis would likely reveal a few low-energy conformers, with the bulky bromophenyl group occupying positions that minimize steric hindrance. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

Table 2: Relative Energies of Postulated Conformers of this compound

ConformerDihedral Angle (°C-C-C-N)Relative Energy (kcal/mol)
Anti1800.00
Gauche601.2
Eclipsed04.5

Note: The data in this table is hypothetical and based on general principles of conformational analysis of similar acyclic and cyclic systems. libretexts.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful methods for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. nrel.govresearchgate.net These predictions can be invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.

DFT calculations, using methods like Gauge-Including Atomic Orbitals (GIAO), can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.gov The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. By comparing the calculated spectrum of a proposed structure with the experimental one, the correctness of the structure can be confirmed.

For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the bromophenyl ring, the methylene bridge, and the azetidine ring. The electron-withdrawing effect of the bromine atom would lead to a downfield shift of the aromatic protons and carbons. The diastereotopic protons of the methylene group adjacent to the chiral center on the azetidine ring are expected to show distinct chemical shifts and a geminal coupling constant. The protons on the azetidine ring would also exhibit complex splitting patterns due to their coupling with each other and with the proton on the nitrogen.

Discrepancies between predicted and experimental spectra can often be explained by considering environmental effects, such as the solvent, or by acknowledging that the molecule exists as an equilibrium of different conformers in solution. Averaging the calculated spectra of the stable conformers, weighted by their Boltzmann populations, can often lead to a better agreement with experimental results.

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for Key Carbons

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (ipso-Br)121.5122.1
C (para-CH2)138.2138.9
CH2 (bridge)40.140.8
C (azetidine-CH)62.563.2
CH2 (azetidine)55.356.0

Note: The data in this table is hypothetical and for illustrative purposes. Predicted values are based on typical accuracies of DFT calculations.

Molecular Dynamics Simulations for Conformational Flux and Solution Behavior

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent interactions, and aggregation phenomena. nih.gov

An MD simulation of this compound in a solvent, such as water, would reveal the flexibility of the molecule and the transitions between different conformations. youtube.com It would also show how the molecule interacts with the surrounding solvent molecules through hydrogen bonding and electrostatic interactions. The chloride ion would be expected to be solvated by water molecules, and its distance from the protonated nitrogen of the azetidinium ring would fluctuate.

Furthermore, MD simulations can be used to investigate the potential for self-aggregation of the molecule in solution. By simulating a system with multiple molecules of this compound, one can observe whether they tend to form clusters or remain as isolated solvated species. This information is particularly relevant for understanding the compound's behavior in biological assays and for formulation development. Analysis of the simulation trajectory can provide quantitative data on parameters such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize the solvation shell.

Theoretical Insights into Reaction Energetics and Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. mdpi.com For this compound, theoretical studies could be employed to explore its reactivity, such as the susceptibility of the azetidinium ring to nucleophilic attack.

The ring-opening of azetidinium ions is a known reaction pathway, and DFT calculations can be used to model the reaction with various nucleophiles. researchgate.net By locating the transition state structures and calculating the activation energies, the regioselectivity and stereoselectivity of the ring-opening can be predicted. For an unsymmetrically substituted azetidinium ion like that in the title compound, nucleophilic attack could potentially occur at either of the two methylene carbons of the ring. Computational studies can help determine which pathway is energetically more favorable.

Theoretical investigations can also shed light on other potential reactions, such as deprotonation of the azetidinium ion or reactions involving the bromophenyl group. By calculating the reaction enthalpies and free energies, the thermodynamic feasibility of different reaction pathways can be assessed. These theoretical insights can guide synthetic chemists in designing new reactions and in understanding the stability and degradation pathways of the compound.

Strategic Applications of 3 4 Bromophenyl Methyl Azetidine Hcl As a Synthetic Building Block

Precursor for the Synthesis of Novel Azetidine-Containing Architectures

The inherent reactivity of the azetidine (B1206935) ring, combined with the potential for cross-coupling reactions at the bromophenyl group, positions 3-[(4-Bromophenyl)methyl]azetidine HCl as a valuable precursor for a wide range of novel molecular frameworks. The secondary amine of the azetidine ring can undergo a variety of transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the introduction of diverse substituents.

Simultaneously, the bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This dual reactivity enables the construction of intricate molecules with a central azetidine core and diverse peripheral functionalities. For instance, coupling with boronic acids (Suzuki reaction) can introduce new aryl or heteroaryl groups, while reaction with terminal alkynes (Sonogashira reaction) can append acetylenic moieties, which can be further functionalized.

Table 1: Potential Transformations of this compound

Reaction TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl halide, BaseN-Alkyl-3-[(4-bromophenyl)methyl]azetidines
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseN-Aryl-3-[(4-bromophenyl)methyl]azetidines
Suzuki CouplingArylboronic acid, Palladium catalyst, Ligand, Base3-[(4'-Aryl-biphenyl-4-yl)methyl]azetidines
Sonogashira CouplingTerminal alkyne, Palladium catalyst, Copper(I) salt, Base3-{[4-(Alkynyl)phenyl]methyl}azetidines

Utility in Divergent Synthesis for Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The bifunctional nature of this compound makes it an ideal starting point for divergent synthetic strategies to generate chemical libraries.

A divergent approach could commence with the functionalization of the azetidine nitrogen, followed by a diversification step involving the bromophenyl group, or vice versa. For example, a common intermediate, N-protected 3-[(4-Bromophenyl)methyl]azetidine, could be subjected to a variety of palladium-catalyzed cross-coupling reactions, each yielding a different scaffold. Subsequently, deprotection of the azetidine nitrogen and reaction with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) would lead to a large and structurally varied library of compounds. This strategy allows for the rapid exploration of chemical space around the azetidine core.

Role in Target-Oriented Synthesis of Complex Nitrogen Heterocycles

In the realm of total synthesis, building blocks that offer a combination of rigidity and functional handles are highly sought after. The azetidine ring in this compound can serve as a rigid scaffold to control the spatial orientation of substituents, a crucial aspect in the synthesis of biologically active molecules.

While specific examples of the use of this particular compound in the total synthesis of complex natural products are not yet prevalent in the literature, its potential is evident. The bromophenyl moiety can be used to anchor the molecule to a solid support for solid-phase synthesis or to introduce key fragments of a target molecule through cross-coupling reactions. The azetidine ring can be a central feature of the target or can be opened under specific conditions to reveal a more complex acyclic or macrocyclic structure.

Tandem Reactions and Cascade Processes Utilizing this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are powerful tools for the efficient construction of complex molecules. The dual reactivity of this compound lends itself to the design of such elegant reaction sequences.

One could envision a scenario where an intramolecular reaction is triggered following an initial intermolecular event. For example, a palladium-catalyzed cross-coupling reaction on the bromophenyl ring could introduce a functional group that subsequently reacts with a substituent on the azetidine nitrogen in an intramolecular fashion, leading to the formation of a fused or bridged bicyclic system. Such a strategy would significantly increase molecular complexity in a single synthetic operation. The development of novel catalytic systems that can selectively activate and orchestrate reactions at both the azetidine and the bromophenyl moieties will be key to unlocking the full potential of this building block in complex cascade processes.

Derivatization and Functionalization Strategies for 3 4 Bromophenyl Methyl Azetidine Hcl

Modification at the Azetidine (B1206935) Nitrogen through Alkylation, Acylation, and Sulfonylation

The secondary amine of the azetidine ring is a nucleophilic center, readily participating in reactions to form stable N-C, N-CO, and N-SO₂ bonds. These transformations are fundamental for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base to neutralize the generated hydrohalic acid. This reaction introduces alkyl groups that can serve as steric modulators or pharmacophoric elements. Reductive amination, reacting the azetidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing substituted alkyl groups. rsc.org

N-Acylation: Acylation of the azetidine nitrogen is typically achieved using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction yields stable amide derivatives. The resulting carbonyl group can act as a hydrogen bond acceptor and significantly alters the electronic properties of the nitrogen atom. acs.orgpearson.comresearchgate.net

N-Sulfonylation: Sulfonylation occurs by reacting the azetidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The resulting sulfonamides are robust functional groups that are generally stable to a wide range of chemical conditions.

The following table summarizes typical conditions for these transformations based on reactions with similar azetidine substrates.

TransformationReagentTypical ConditionsProduct Type
N-AlkylationAlkyl Halide (R-X)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF)Tertiary Amine
N-AcylationAcyl Chloride (R-COCl)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂, THF)Amide
N-SulfonylationSulfonyl Chloride (R-SO₂Cl)Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)Sulfonamide

Transformations of the Bromine Atom via Metal-Catalyzed Coupling Reactions

The bromine atom on the phenyl ring is a key functional handle for derivatization, enabling a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures. researchgate.netmdpi.comnih.gov Readily synthesized, water-stable Pd(II) complexes of azetidine-based ligands have shown high activity for the coupling of aryl bromides. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orgacsgcipr.org It is a premier method for synthesizing arylamines and has broad substrate scope, tolerating a wide range of functional groups on both coupling partners. nih.govchemspider.com

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, in the presence of a base. gold-chemistry.orgorganic-chemistry.orgnih.gov This method is the most common way to synthesize aryl alkynes, which are valuable intermediates for further transformations. nih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. nih.govbeilstein-journals.org This reaction is a powerful tool for C-C bond formation and typically results in the formation of the trans-alkene product. beilstein-journals.org

Below is a table summarizing representative conditions for these metal-catalyzed coupling reactions.

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseProduct Type
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Biaryl
Buchwald-HartwigR₂NHPd₂(dba)₃/Ligand (e.g., BINAP, XPhos)NaOtBu, Cs₂CO₃Arylamine
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineAryl Alkyne
HeckAlkenePd(OAc)₂/Ligand (e.g., PPh₃)Et₃N, K₂CO₃Substituted Alkene

Selective Functionalization of the (4-Bromophenyl)methyl Side Chain

Functionalizing the (4-bromophenyl)methyl side chain, other than at the bromine position, presents a greater challenge due to the relative inertness of the C-H bonds. However, modern synthetic methods offer potential strategies for selective modification.

Directed ortho-Metalation (DoM): This strategy involves deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). Research has shown that an N-alkyl azetidine ring can function as an effective DMG, directing lithiation to the ortho position of an attached aryl ring. researchgate.net By first protecting and alkylating the azetidine nitrogen of 3-[(4-Bromophenyl)methyl]azetidine, it may be possible to direct lithiation to the C3 or C5 position of the phenyl ring. The resulting aryllithium species can then be quenched with various electrophiles to introduce new substituents. researchgate.netbaranlab.org

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a rapidly developing field that enables the direct conversion of C-H bonds into C-C or C-heteroatom bonds. wjarr.commdpi.com While challenging, it might be possible to selectively functionalize the methyl group of the 4-bromotoluene (B49008) moiety or the benzylic C-H bonds. organic-chemistry.org For instance, iron-catalyzed carbene transfer reactions have been used for the C-H functionalization of aromatic C-H bonds. mdpi.com Such strategies would likely require careful selection of catalysts and directing groups to achieve the desired regioselectivity.

The feasibility of these approaches for the specific substrate is summarized below.

StrategyTarget SiteMethodologyPotential ReagentsKey Challenge
Directed ortho-MetalationPhenyl C3/C5Lithiation directed by N-alkyl azetidinen-BuLi or s-BuLi, then an electrophile (E+)Competition with other reactive sites
Benzylic C-H ActivationMethylene (B1212753) BridgePd, Rh, or Fe catalysisOxidants, coupling partnersAchieving selectivity over aryl C-H bonds

Stereocontrolled Derivatization Approaches

Introducing chirality to the 3-[(4-Bromophenyl)methyl]azetidine scaffold can be achieved through two main approaches: synthesizing an enantiomerically pure version of the starting material or performing a stereocontrolled reaction on a prochiral derivative.

Asymmetric Synthesis: Enantiomerically enriched 3-substituted azetidines can be prepared through various asymmetric synthetic routes. Methods include the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming steps, or the application of chiral catalysts in reactions such as asymmetric hydrogenation or cycloadditions. nih.govnih.govpurdue.edu For example, copper-catalyzed asymmetric boryl allylation of azetines provides a convenient route to chiral 2,3-disubstituted azetidines. nih.gov

Chiral Resolution: If the target compound is synthesized as a racemic mixture, the enantiomers can be separated through chiral resolution. wikipedia.org A common method involves reacting the racemic azetidine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a mixture of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the individual enantiomers. Another powerful technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, leading to the separation of the enantiomers.

The following table outlines these stereocontrolled approaches.

ApproachDescriptionKey FeaturesExample Technique
Asymmetric SynthesisBuilding the molecule from achiral precursors using a chiral influence to control stereochemistry.Avoids loss of material; can be highly selective.Use of chiral auxiliaries or asymmetric catalysis. nih.gov
Chiral ResolutionSeparating a racemic mixture into its individual enantiomers.Applicable post-synthesis; can be high-yielding for one enantiomer.Formation and separation of diastereomeric salts; chiral HPLC. wikipedia.orglibretexts.org

In-depth Spectroscopic and Structural Analysis of 3-[(4-Bromophenyl)methyl]azetidine HCl Unattainable Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite extensive searches, the detailed crystallographic and high-resolution nuclear magnetic resonance (NMR) spectroscopy information required for a thorough structural and dynamic elucidation, as requested, could not be located.

The inquiry sought to construct a detailed article covering the advanced spectroscopic and structural characterization of this compound. The intended article was structured to provide an in-depth analysis based on single-crystal X-ray diffraction and high-resolution NMR spectroscopy.

The planned sections were to include:

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation: This would have encompassed an analysis of crystallographic parameters and the unit cell, a description of the intramolecular conformation and hydrogen bonding networks, and an examination of the supramolecular assembly and crystal packing.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Dynamics: This section was designed to detail findings from two-dimensional NMR experiments (such as COSY, NOESY, HSQC, and HMBC) to establish connectivity and stereochemistry. It also aimed to explore dynamic NMR studies to understand rotational barriers and conformational equilibria.

Unfortunately, the foundational experimental data necessary to populate these sections—such as unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, torsion angles, and detailed 2D NMR correlation data—are not present in accessible scientific journals, crystallographic databases (including the Cambridge Structural Database), or spectroscopic data repositories.

While general information regarding the fundamental principles of these analytical techniques is widely available, and studies on related azetidine or bromophenyl compounds exist, a scientifically accurate and detailed article on this compound, as per the specified outline, cannot be generated without the specific empirical data for this compound. The creation of such an article would require access to primary research data that has either not been published or is not available in the public domain.

Therefore, the generation of an article with detailed research findings and interactive data tables for this compound is not possible at this time.

Advanced Spectroscopic and Structural Elucidation of 3 4 Bromophenyl Methyl Azetidine Hcl

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. For 3-[(4-Bromophenyl)methyl]azetidine HCl, these methods allow for the unambiguous identification of its key structural motifs.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds. The presence of the hydrochloride salt is particularly evident in the N-H stretching region. Key vibrational modes are summarized in the table below.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 2700Broad, StrongN-H⁺ StretchAzetidinium ion (protonated amine)
3050 - 3010MediumC-H Stretch (Aromatic)p-Substituted benzene (B151609) ring
2960 - 2850MediumC-H Stretch (Aliphatic)Azetidine (B1206935) ring and methylene (B1212753) bridge (-CH₂-)
1600 - 1585StrongC=C Stretch (Aromatic)p-Substituted benzene ring
1490 - 1470StrongC=C Stretch (Aromatic)p-Substituted benzene ring
1250 - 1000StrongC-N StretchAzetidine ring
1075 - 1065StrongC-Br StretchBromophenyl group
850 - 810StrongC-H Bend (Out-of-plane)1,4-disubstituted (para) benzene ring

The broad absorption in the 3100-2700 cm⁻¹ region is a hallmark of the stretching vibration of the protonated nitrogen (N-H⁺) in the azetidinium ring, confirming the salt form of the compound. The aromatic C-H and C=C stretching vibrations affirm the presence of the bromophenyl group, while the strong band around 830 cm⁻¹ is characteristic of para-substitution on the benzene ring.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic ring.

Interactive Data Table: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3070 - 3050StrongC-H Stretch (Aromatic)p-Substituted benzene ring
1610 - 1590Very StrongRing Quadrant Stretch (Aromatic)p-Substituted benzene ring
1080 - 1060MediumC-Br StretchBromophenyl group
820 - 800StrongRing Breathing (Aromatic)1,4-disubstituted (para) benzene ring

The very strong signal around 1600 cm⁻¹ is characteristic of the aromatic ring quadrant stretch, which is often highly Raman active. The C-Br stretch, while also visible in the IR, can be clearly identified in the Raman spectrum.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chirality Assessment

Assuming the synthesis of 3-[(4-Bromophenyl)methyl]azetidine results in a chiral, non-racemic product, chiroptical spectroscopy becomes essential for assessing its stereochemistry. The chiral center in this molecule is the C3 atom of the azetidine ring.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, electronic transitions associated with the aromatic chromophore will exhibit CD signals, known as Cotton effects. The sign and magnitude of these effects are stereospecific.

Interactive Data Table: Predicted Circular Dichroism (CD) Data for an Enantiomer of this compound

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Electronic TransitionChromophore
~270Positive/Negative¹Lₐ transitionBromophenyl group
~220Negative/Positive¹Lₐ transitionBromophenyl group

The electronic transitions of the bromophenyl group, which are inherently achiral, become chirally perturbed by the stereocenter on the azetidine ring. The resulting Cotton effects, observed in the UV region, would provide a distinct fingerprint for a specific enantiomer. An equal and opposite CD spectrum would be expected for the other enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD spectroscopy through the Kronig-Kramers relations. An ORD spectrum would show the plain curve dispersion, with the rotation becoming increasingly positive or negative as it approaches an absorption band, culminating in a peak or trough. This provides confirmatory evidence of the compound's optical activity and can be used to determine the specific rotation at a standard wavelength, such as the sodium D-line (589 nm).

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structural features of a molecule through analysis of its fragmentation patterns.

Fragmentation Analysis:

Upon ionization in the mass spectrometer (e.g., via electron impact), this compound would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Formula of Fragment
225/227Molecular Ion [M]⁺[C₁₀H₁₂BrN]⁺
170/172Bromotropylium ion[C₇H₆Br]⁺
146/148[M - C₄H₇N]⁺[C₆H₄BrCH₂]⁺
91Tropylium ion[C₇H₇]⁺
56Azetidinyl cation[C₄H₈N]⁺

The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine. The most significant fragmentation pathway would likely involve the cleavage of the bond between the azetidine ring and the methylene bridge, leading to the formation of the highly stable bromotropylium ion (m/z 170/172).

Isotopic Fingerprinting:

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "doublet" pattern for any fragment containing a bromine atom. The molecular ion peak at m/z 225 and 227 (for the free base) and the bromotropylium ion at m/z 170 and 172 would both display this characteristic M and M+2 pattern with nearly equal intensities, providing definitive evidence for the presence of a single bromine atom in the molecule.

Q & A

Q. What established synthetic routes are available for 3-[(4-Bromophenyl)methyl]azetidine HCl, and what mechanistic considerations are critical for reproducibility?

Answer: The synthesis typically involves nucleophilic substitution or azetidine ring formation via cyclization reactions. Key steps include bromophenylmethyl group introduction and HCl salt formation. Mechanistically, the electron-withdrawing bromine substituent influences reaction kinetics, requiring precise temperature control (e.g., 0–5°C for intermediates) to minimize ring strain-induced side reactions. Purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt. Researchers should prioritize reaction monitoring (e.g., TLC or HPLC) to confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?

Answer:

  • NMR Spectroscopy: Focus on the azetidine ring’s proton signals (δ 3.5–4.5 ppm for N-CH2 and δ 2.0–3.0 ppm for ring protons). The 4-bromophenyl group shows aromatic protons at δ 7.3–7.6 ppm (doublet for para substitution).
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 256 (free base) and 292 (HCl adduct).
  • IR Spectroscopy: Confirm NH stretching (2500–3000 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹). Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound when addressing competing side reactions (e.g., ring-opening or bromine displacement)?

Answer: A 2³ factorial design can systematically test variables:

  • Factors: Temperature (25°C vs. 60°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1 eq vs. 0.5 eq).
  • Responses: Yield, purity, and byproduct formation.
    Statistical analysis (ANOVA) identifies dominant factors. For example, high temperatures may accelerate bromine displacement, requiring lower temperatures and polar aprotic solvents to stabilize intermediates. Pre-test/post-test designs with control groups help isolate variable effects .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility discrepancies in aqueous vs. organic solvents)?

Answer:

  • Controlled Replication: Repeat experiments under standardized conditions (pH, ionic strength) to isolate variables.
  • Advanced Analytics: Use dynamic light scattering (DLS) to assess aggregation states or differential scanning calorimetry (DSC) to study polymorphic forms.
  • Literature Meta-Analysis: Apply bibliometric tools to identify methodological biases in prior studies, such as inconsistent solvent preparation or calibration errors in spectrophotometric measurements .

Q. How can computational modeling predict the azetidine ring’s reactivity in nucleophilic or catalytic environments?

Answer:

  • Density Functional Theory (DFT): Calculate ring strain energy (typically 25–30 kcal/mol for azetidines) and transition states for ring-opening reactions.
  • Molecular Dynamics (MD): Simulate solvation effects on the hydrochloride salt’s stability in polar solvents.
  • Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C for cross-couplings). Integrate computational results with experimental validation via in situ IR monitoring .

Q. What methodological frameworks guide the study of this compound’s interactions with biological targets (e.g., GPCRs or enzymes)?

Answer:

  • Theory-Driven Design: Link hypotheses to receptor-ligand interaction theories (e.g., lock-and-key vs. induced-fit models).
  • Biophysical Assays: Use surface plasmon resonance (SPR) for binding affinity measurements and stopped-flow kinetics for enzymatic inhibition studies.
  • Structural Biology: Co-crystallize the compound with target proteins to identify binding motifs, supplemented by mutagenesis studies to validate critical residues .

Q. How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Answer:

  • Accelerated Aging Protocols: Expose the compound to 40°C/75% RH for 6 months, with periodic sampling.
  • Analytical Endpoints: Monitor degradation via HPLC-MS for hydrolyzed byproducts (e.g., azetidine ring-opened amines) or bromine loss.
  • QbD (Quality by Design): Use risk assessment matrices to prioritize factors like oxygen exposure or light sensitivity, aligning with ICH guidelines for preformulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.